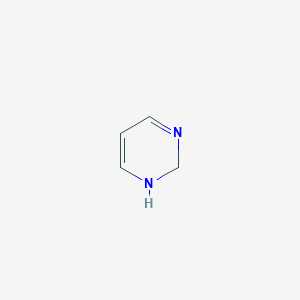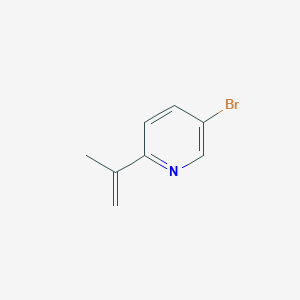
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate is a chemical compound known for its unique properties and applications in various fields of science and industry. This compound is derived from trifluoromethanesulfonic acid, which is one of the strongest known acids and is widely used as a catalyst in organic synthesis .
準備方法
The synthesis of trifluoromethanesulfonic acid 3-fluoro-2-nitrophenyl ester involves several steps. One common method includes the reaction of trifluoromethanesulfonic acid with 3-fluoro-2-nitrophenol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
化学反応の分析
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Reduction Reactions: The nitro group in the compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the nitro group is further oxidized to form different products.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate has several applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein modifications due to its ability to act as a strong electrophile.
作用機序
The mechanism of action of trifluoromethanesulfonic acid 3-fluoro-2-nitrophenyl ester involves its strong electrophilic nature. The trifluoromethanesulfonate group acts as a leaving group, facilitating various substitution reactions. The nitro group can undergo reduction or oxidation, leading to different products depending on the reaction conditions. The compound’s strong acidity and ability to stabilize carbocations make it a valuable reagent in many chemical transformations .
類似化合物との比較
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate is unique due to its combination of strong acidity and electrophilic properties. Similar compounds include:
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Trifluoromethanesulfonyl chloride: Used in the synthesis of various triflate esters and as a reagent in organic synthesis.
Trifluoromethanesulfonic anhydride: Another strong acid used in acylation reactions and the synthesis of triflate esters.
These compounds share similar properties but differ in their specific applications and reactivity.
特性
分子式 |
C7H3F4NO5S |
|---|---|
分子量 |
289.16 g/mol |
IUPAC名 |
(3-fluoro-2-nitrophenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C7H3F4NO5S/c8-4-2-1-3-5(6(4)12(13)14)17-18(15,16)7(9,10)11/h1-3H |
InChIキー |
PLHSHROOIQMOFI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B8664651.png)

![2-(Furan-2-yl)-5-phenoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B8664659.png)
![3-amino-9-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one](/img/structure/B8664676.png)





![N-[(3-Methylthiophen-2-yl)methyl]acetamide](/img/structure/B8664737.png)

